2-(Hydroxymethyl)nicotinamide
Overview
Description
2-(Hydroxymethyl)nicotinamide, also known as N-(hydroxymethyl)nicotinamide, is a derivative of nicotinamide, a form of vitamin B3. This compound has garnered attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C7H8N2O2, and it has a molecular weight of 152.15 g/mol .
Mechanism of Action
Target of Action
2-(Hydroxymethyl)nicotinamide, also known as Hydroxymethylnicotinamide, is primarily classified as a nicotinic acid derivative . It acts as a precursor to nicotinamide adenine dinucleotide (NAD+) , a crucial coenzyme in cellular metabolism . NAD+ is involved in redox reactions, carrying electrons from one reaction to another . Therefore, the primary target of this compound is the metabolic processes that involve NAD+ .
Mode of Action
The compound interacts with its targets by boosting NAD+ levels, thereby enhancing cellular energy production and metabolic efficiency . It also exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it is involved in the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+ . This process is crucial for maintaining the cellular NAD+ pool. By boosting NAD+ levels, this compound enhances cellular energy production and metabolic efficiency .
Pharmacokinetics
The onset of action for oral administration varies depending on the specific condition but generally ranges from a few days to a couple of weeks .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It helps in enhancing cellular energy production and metabolic efficiency . It also exhibits potent anti-inflammatory properties, reducing inflammation, particularly beneficial in conditions such as acne . Recent studies have suggested that this compound may also interfere with the signaling pathways involved in cancer cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (oral or topical) and the presence of other compounds can affect its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)nicotinamide, like its parent compound nicotinamide, plays a crucial role in biochemical reactions. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have antibacterial properties . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotinate and nicotinamide, including any enzymes or cofactors that it interacts with . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)nicotinamide typically involves the reaction of nicotinamide with formaldehyde. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired product. The general reaction can be represented as follows:
Nicotinamide+Formaldehyde→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods can include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced nicotinamide derivatives.
Substitution: Substituted nicotinamide derivatives .
Scientific Research Applications
2-(Hydroxymethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential role in cellular processes and enzyme regulation.
Medicine: The compound is being investigated for its potential therapeutic effects, including its role in DNA repair and anti-inflammatory properties.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Nicotinamide: The parent compound, known for its role in preventing pellagra and its use in various cosmetic products.
Nicotinic Acid: Another form of vitamin B3, used to treat high cholesterol.
Nicotinamide Riboside: A precursor to NAD+, studied for its potential anti-aging effects.
Uniqueness: 2-(Hydroxymethyl)nicotinamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This modification can enhance its antioxidative and DNA repair capabilities compared to its parent compound, nicotinamide .
Properties
IUPAC Name |
2-(hydroxymethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLOJKBYVAMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115012-11-8 | |
Record name | 2-(hydroxymethyl)pyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione leading to different major products depending on the temperature. Can you elaborate on the significance of obtaining 2-(hydroxymethyl)nicotinamide as a major product at room temperature?
A1: The research highlights the impact of temperature on the selectivity of the reduction reaction. Obtaining this compound as a major product at room temperature is significant for several reasons []:
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